4-(2,6-dibromo-1H-indol-3-yl)butanoic acid

Overview

Description

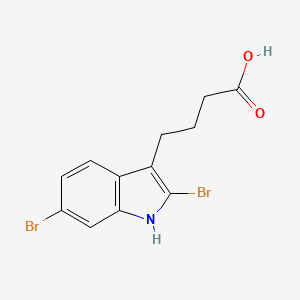

4-(2,6-Dibromo-1H-indol-3-yl)butanoic acid is a chemical compound with the molecular formula C12H11Br2NO2. It is a derivative of indole-3-butyric acid, which is known for its role as a plant hormone in the auxin family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-dibromo-1H-indol-3-yl)butanoic acid typically involves the bromination of indole-3-butyric acid. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired positions . The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the bromination process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dibromo-1H-indol-3-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can remove the bromine atoms, yielding indole-3-butyric acid.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under basic conditions.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of indole-3-butyric acid.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

4-(2,6-Dibromo-1H-indol-3-yl)butanoic acid has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,6-dibromo-1H-indol-3-yl)butanoic acid is not fully understood. it is believed to interact with molecular targets similar to those of indole-3-butyric acid. This interaction may involve binding to auxin receptors in plants, leading to modulation of gene expression and subsequent physiological effects . In medicinal applications, the compound may exert its effects through interactions with specific enzymes or receptors involved in inflammation or cancer pathways .

Comparison with Similar Compounds

Similar Compounds

Indole-3-butyric acid: A plant hormone in the auxin family, known for promoting root growth in plants.

Indole-3-acetic acid: Another auxin with similar biological functions but different structural properties.

2,6-Dibromoindole: A simpler brominated indole derivative with distinct chemical properties.

Uniqueness

4-(2,6-Dibromo-1H-indol-3-yl)butanoic acid is unique due to the presence of both the butanoic acid side chain and the dibromo substitution on the indole ring. This combination imparts unique chemical reactivity and potential biological activities that are not observed in its simpler analogs .

Biological Activity

The compound 4-(2,6-dibromo-1H-indol-3-yl)butanoic acid is a derivative of indole that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Anticancer Properties

Research indicates that compounds with indole structures often exhibit significant anticancer properties. For instance, Mannich bases, which include various indole derivatives, have shown antiproliferative activity against several human cancer cell lines such as HeLa (cervical), HepG2 (liver), and A549 (lung) cells. These compounds are believed to exert their effects through mechanisms such as inducing apoptosis and inhibiting cell proliferation .

Enzyme Inhibition

The structure-activity relationship of indole derivatives suggests that modifications at specific positions can enhance enzyme inhibitory activities. For example, studies on related compounds indicate that proper substituents at the indole position can optimize inhibition of enzymes like steroid 5 alpha-reductase , which is crucial in prostate cancer development . Although specific data on this compound is limited, its structural similarities to other active indoles suggest it may also inhibit similar targets.

Antioxidant Activity

Indole derivatives have been noted for their antioxidant properties. Indole-3-butyric acid (IBA), a related compound, has demonstrated protective effects against oxidative stress in various biological systems. It has been shown to mitigate lipid peroxidation in thyroid tissues exposed to oxidative damage . This suggests that this compound may possess similar protective capabilities.

Study 1: Antiproliferative Effects

A study assessing the antiproliferative effects of various Mannich bases highlighted the importance of structural features in determining biological activity. Compounds similar to this compound were evaluated for their cytotoxicity against human cancer cell lines. The results showed that specific modifications could enhance activity significantly, with IC50 values often below 10 µM for potent compounds .

Study 2: Enzyme Inhibition Mechanisms

In another investigation focusing on enzyme inhibition, derivatives of indole were synthesized and tested for their ability to inhibit steroid 5 alpha-reductase. The findings revealed that certain structural configurations led to high potency, with one derivative exhibiting an IC50 value of 3.3 nM . This underscores the potential for this compound to be developed as a therapeutic agent targeting similar pathways.

Study 3: Antioxidant Properties

Research on IBA demonstrated its effectiveness in protecting against oxidative stress-induced damage in porcine thyroid homogenates. The study found that IBA could significantly reduce malondialdehyde levels—a marker of lipid peroxidation—indicating its role as an antioxidant . This property may extend to related compounds like this compound.

Comparative Analysis Table

| Compound | Activity | IC50 Value | Target |

|---|---|---|---|

| This compound | Potential anticancer activity | TBD | Various cancer cell lines |

| Indole-3-butyric acid | Antioxidant | Effective at low concentrations | Lipid peroxidation |

| Mannich bases (various derivatives) | Antiproliferative | <10 µM | HeLa, HepG2, A549 |

| Steroid 5 alpha-reductase inhibitors | Enzyme inhibition | 3.3 nM | Prostate cancer |

Properties

IUPAC Name |

4-(2,6-dibromo-1H-indol-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Br2NO2/c13-7-4-5-8-9(2-1-3-11(16)17)12(14)15-10(8)6-7/h4-6,15H,1-3H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLILNGKZVGNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2CCCC(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.